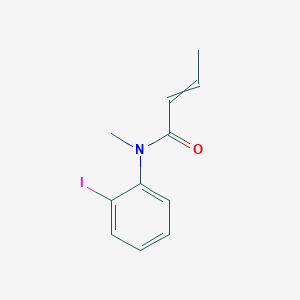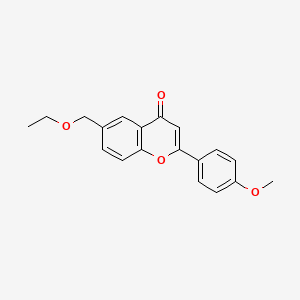![molecular formula C15H21NO2 B12603044 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid CAS No. 916134-96-8](/img/structure/B12603044.png)
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylic acid group. The compound also features a 4-methylphenyl group attached to the piperidine ring via an ethyl linker. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethyl linker or the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxylic acid group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the methylphenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery, particularly in the development of drugs targeting the central nervous system.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid can be compared with other similar compounds, such as:
4-[2-(2-Methylphenyl)ethyl]piperidine: This compound has a similar structure but with a 2-methylphenyl group instead of a 4-methylphenyl group. The positional difference of the methyl group can lead to variations in chemical reactivity and biological activity.
Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, such as pyrrolidine-2-one, share some structural similarities with piperidine derivatives. the five-membered pyrrolidine ring imparts different steric and electronic properties compared to the six-membered piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
916134-96-8 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-16(11-9-14)15(17)18/h2-5,14H,6-11H2,1H3,(H,17,18) |
InChI Key |
GTHBTJFSZAIYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


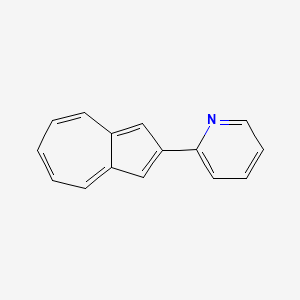
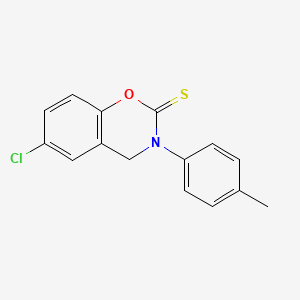
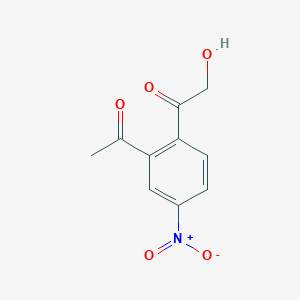
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
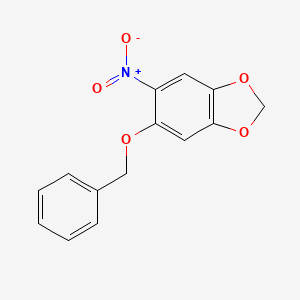
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)


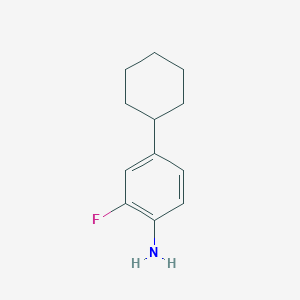
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
